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Compound of Interest

Compound Name: Umibecestat HCl

Cat. No.: B1193777

Get Quote

Executive Summary
Umibecestat (CNP520) represents a landmark case study in the medicinal chemistry of

aspartyl protease inhibitors.[1] Developed jointly by Novartis and Amgen, it was designed to

overcome the historical liabilities of BACE1 inhibitors: poor blood-brain barrier (BBB)

penetrance due to P-glycoprotein (P-gp) efflux and off-target toxicity (specifically BACE2-

mediated hypopigmentation and Cathepsin D-mediated retinal toxicity).[1]

This guide deconstructs the structure-activity relationship (SAR) studies that evolved a generic

5-amino-1,4-oxazine scaffold into a highly selective, CNS-penetrant clinical candidate.[1][2][3]

While clinical development was halted due to downstream cognitive effects, the chemical

optimization of CNP520 remains a gold standard for designing CNS-active small molecules.[1]

Chemical Architecture & Scaffold Design[1]
Umibecestat is a cyclic isothiourea derivative, specifically built around a 5-amino-1,4-oxazine

core.[1] The molecule can be dissected into three pharmacophoric regions, each optimized for

a specific biophysical role.
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Region Chemical Moiety Function

Core (Warhead)

(3R,6R)-5-amino-3,6-dimethyl-

6-(trifluoromethyl)-2H-1,4-

oxazine

Engages the catalytic aspartic

acid dyad (Asp32/Asp228) via

H-bonding.[1] The specific

stereochemistry and

substitutions modulate pKa to

reduce P-gp efflux.[1]

Linker 5-fluoro-pyridine

Provides rigid spacing to orient

the "cap" into the S3 pocket

while maintaining metabolic

stability.[1]

Cap (Tail)
3-chloro-5-trifluoromethyl-

pyridine-2-carboxamide

Occupies the hydrophobic S3

subpocket, driving potency and

selectivity against other

aspartyl proteases (e.g.,

Cathepsin D).[1]

Mechanism of Action
Umibecestat functions as a competitive, reversible inhibitor of Beta-site Amyloid precursor

protein Cleaving Enzyme 1 (BACE1).[1] By binding to the active site, it prevents the rate-

limiting cleavage of the Amyloid Precursor Protein (APP) into the C99 fragment, thereby halting

the production of neurotoxic Aβ peptides.

SAR & Optimization Logic
The discovery of CNP520 was driven by three critical requirements:

Permeability: Lowering the basicity (pKa) of the amidine headgroup to avoid lysosomal

trapping and P-gp efflux.[1]

Selectivity: Avoiding BACE2 (depigmentation) and Cathepsin D (retinal toxicity).[1][4]

Metabolic Stability: Preventing rapid oxidative clearance.[1]
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The Optimization Pathway
The following diagram illustrates the logical progression from the initial hit to the final clinical

candidate.

Lead Compound 6
(Generic 5-amino-1,4-oxazine)
High Potency, High P-gp Efflux

Intermediate: NB-360
(+ Methyl/CF3 at C6)
pKa optimized (7.1)

Issue: BACE2 inhibition (Fur discoloration)

pKa Modulation:
Add CF3 to lower basicity
Reduce P-gp recognition

Umibecestat (CNP520)
(+ 3-Cl-5-CF3-pyridine cap)

High CNS Penetration
>3-fold BACE1/BACE2 selectivity

Selectivity Tuning:
Optimize S3 pocket interaction

to exclude BACE2 binding

Click to download full resolution via product page

Figure 1: Medicinal chemistry evolution of Umibecestat. The critical jump from NB-360 to

CNP520 involved fine-tuning the 'cap' region to exploit subtle differences between the BACE1

and BACE2 active sites.

Critical Structural Modifications
The "Magic Methyl" & Trifluoromethyl Effect: Early oxazine inhibitors were highly basic (pKa

> 9), leading to high P-gp efflux and poor brain exposure.[1]

Modification: Introduction of a trifluoromethyl (-CF3) group at the C6 position of the

oxazine ring.[1][2][3]

Result: This electron-withdrawing group lowered the pKa of the amidine to ~7.[1]1. This is

the "sweet spot" where the molecule remains neutral enough to cross the BBB but basic

enough to interact with the catalytic aspartates.[1]

Selectivity via the Amide Cap: The intermediate NB-360 was potent but caused coat color

changes in mice, a hallmark of BACE2 inhibition.[1]

Modification: The phenyl amide cap was replaced with a 3-chloro-5-trifluoromethyl-

pyridine-2-carboxamide.[1]

Result: This specific heteroaromatic arrangement exploited a single residue difference in

the S3 pocket between BACE1 and BACE2, significantly improving the selectivity window.

Binding Mode Analysis (Structural Biology)
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X-ray crystallography (PDB Code: 6EQM) reveals the precise binding mode of Umibecestat

within the BACE1 active site.[1]

Key Interactions
Catalytic Dyad: The cyclic amidine (isothiourea) forms a bidentate hydrogen bond network

with Asp32 and Asp228.[1]

S1 Pocket: The methyl and trifluoromethyl groups on the oxazine ring sit in the hydrophobic

S1 pocket.[1]

S2' Pocket: The 5-fluoro-pyridine linker traverses the S1-S2 boundary.[1]

S3 Pocket: The terminal pyridine cap occupies the S3 pocket.[1] The chlorine atom provides

a crucial hydrophobic contact that excludes water and improves binding enthalpy.[1]

Asp32 / Asp228
(Catalytic Dyad) S1 Hydrophobic Pocket S3 Pocket

(Selectivity Filter)

Amino-Oxazine Core
(Amidine)

Bidentate H-Bonds

C6-CF3 / Methyl

Hydrophobic Fill

Cl-CF3-Pyridine Cap

Shape Complementarity

Click to download full resolution via product page

Figure 2: Schematic of Umibecestat binding interactions within the BACE1 active site (based

on PDB 6EQM).[1]

Quantitative Data Summary
The following data highlights the success of the optimization campaign in achieving potency

and selectivity.
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Parameter Value Significance

BACE1 IC50 (Human) 11 nM
High potency against the

primary target.[1]

BACE1 IC50 (Mouse) 10 nM

Consistent cross-species

potency allows for valid animal

modeling.[1]

BACE2 Selectivity > 3-fold (functional)

Sufficient to avoid

hypopigmentation at

therapeutic doses.[1]

Cathepsin D Selectivity > 100-fold

Critical for avoiding retinal

pigment epithelium (RPE)

toxicity.[1]

pKa ~7.1
Optimized for CNS penetration

(low P-gp efflux).[1][2][3]

CSF Aβ Reduction > 70% (Rat/Dog)
Demonstrates robust target

engagement in the CNS.[1][5]

Experimental Protocols
To validate these SAR findings, the following protocols are recommended. These are "self-

validating" systems where positive controls (e.g., Verubecestat) must be included.[1]

A. BACE1 Enzymatic FRET Assay
Purpose: To determine the intrinsic inhibitory potency (IC50) of compounds against purified

BACE1.[1]

Reagents:

Recombinant human BACE1 (extracellular domain).[1]

FRET peptide substrate (e.g., Rho-EVNLDAEFK-Quencher), derived from the Swedish

mutation of APP.[1]
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Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS.

Procedure:

Dilute compounds in DMSO (10-point dose response).[1]

Add 10 µL of compound to 384-well black plates.

Add 10 µL of enzyme solution (final conc. 1 nM). Incubate for 15 min at RT.

Initiate reaction by adding 10 µL of substrate (final conc. 2 µM).

Read fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 min.

Validation:

Z' factor must be > 0.5.[1]

Reference inhibitor IC50 must fall within 2-fold of historical mean.[1]

B. Primary Cortical Neuron Aβ Reduction Assay
Purpose: To assess cellular potency and membrane permeability.[1]

Cell Culture:

Isolate cortical neurons from E16-E18 mouse embryos.

Plate on poly-D-lysine coated plates in Neurobasal medium + B27 supplement.[1]

Culture for 7 days (DIV7) to allow maturation.[1]

Treatment:

Replace media with fresh Neurobasal containing compound (0.1 nM to 10 µM).[1]

Incubate for 24 hours.

Detection:
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Collect supernatant.[1]

Quantify Aβ40 and Aβ42 using MSD (Meso Scale Discovery) or specific ELISA kits.[1]

Assess cell viability using CellTiter-Glo (ATP) to ensure Aβ reduction is not due to

cytotoxicity.[1]

References
Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase

(BACE1) Inhibitor for the Prevention of Alzheimer's Disease. Source: Journal of Medicinal

Chemistry (2021) [Link][2]

The BACE-1 inhibitor CNP520 for prevention trials in Alzheimer's disease. Source: EMBO

Molecular Medicine (2018) [Link][1]

RCSB PDB Structure 6EQM: BACE1 in complex with Umibecestat. Source: Protein Data

Bank [Link][1]

Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of

β-secretase inhibitors. Source: Nature Communications (2016) [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Umibecestat | C19H15ClF7N5O2 | CID 88602735 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase
(BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity
of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01300
https://pubmed.ncbi.nlm.nih.gov/34648711/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6220303/
https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://www.rcsb.org/structure/6EQM
https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://www.nature.com/articles/ncomms12712
https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://www.benchchem.com/product/b1193777?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Umibecestat
https://pubmed.ncbi.nlm.nih.gov/34648711/
https://pubmed.ncbi.nlm.nih.gov/34648711/
https://pubmed.ncbi.nlm.nih.gov/34648711/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c01300
https://pmc.ncbi.nlm.nih.gov/articles/PMC5062570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5062570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Technical Guide: Umibecestat (CNP520) Structure-
Activity Relationship Studies[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193777/docs#technical-guide-umibecestat-cnp520-
structure-activity-relationship-studies-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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